molecular formula C10H20N2O2S B14909799 n-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine

n-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine

Cat. No.: B14909799
M. Wt: 232.35 g/mol
InChI Key: LZIVLVOCOPNGPK-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a cyclopropylmethyl group and a methylsulfonyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of piperidine with cyclopropylmethyl halide, followed by the introduction of the methylsulfonyl group through sulfonylation reactions. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine nitrogen can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropylmethyl and methylsulfonyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopropylmethyl)-1-(methylsulfonyl)piperidin-4-amine: can be compared with other piperidine derivatives such as N-phenylpiperidin-4-amine and N-(2-fluoro-4-(methylsulfonyl)phenyl)piperidin-4-amine.

    N-Phenylpiperidin-4-amine: This compound has a phenyl group instead of a cyclopropylmethyl group, which can lead to different chemical and biological properties.

    N-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidin-4-amine: The presence of a fluoro group and a phenyl ring introduces additional electronic and steric effects, influencing its reactivity and interactions.

Uniqueness

This compound is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

N-(cyclopropylmethyl)-1-methylsulfonylpiperidin-4-amine

InChI

InChI=1S/C10H20N2O2S/c1-15(13,14)12-6-4-10(5-7-12)11-8-9-2-3-9/h9-11H,2-8H2,1H3

InChI Key

LZIVLVOCOPNGPK-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)NCC2CC2

Origin of Product

United States

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